molecular formula C13H15N3O2 B2736697 2,6-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine CAS No. 256377-24-9

2,6-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B2736697
CAS No.: 256377-24-9
M. Wt: 245.282
InChI Key: UHXIDHCQNRFIHV-RKDXNWHRSA-N
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Description

2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound featuring a pyridine ring substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-methyl-4,5-dihydrooxazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the oxazoline groups replace the bromine atoms on the pyridine ring. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents onto the pyridine ring.

Scientific Research Applications

2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.

    Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.

    Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The oxazoline groups and the pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitate electron transfer processes, or interact with biological molecules, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(2-benzimidazolyl)pyridine: Similar in structure but contains benzimidazole groups instead of oxazoline.

    2,6-Bis(pyrazol-3-yl)pyridine: Features pyrazole groups, offering different coordination chemistry properties.

    2,6-Bis(hydroxymethyl)pyridine: Contains hydroxymethyl groups, which provide different reactivity and applications.

Uniqueness

2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of oxazoline groups, which offer a distinct set of coordination and reactivity properties compared to other similar compounds. This uniqueness makes it particularly valuable in the design of new catalysts and materials with specific desired properties.

Properties

IUPAC Name

(4R)-4-methyl-2-[6-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-6-17-12(14-8)10-4-3-5-11(16-10)13-15-9(2)7-18-13/h3-5,8-9H,6-7H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXIDHCQNRFIHV-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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